molecular formula C9H9BrO B188281 1-(4-Bromophenyl)cyclopropanol CAS No. 109240-30-4

1-(4-Bromophenyl)cyclopropanol

Cat. No. B188281
CAS RN: 109240-30-4
M. Wt: 213.07 g/mol
InChI Key: CKWRAYGCDLYUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage Temperature : Sealed in dry conditions, store in the freezer at temperatures below -20°C .

Physical And Chemical Properties Analysis

  • Safety Information : Classified as a Warning substance (H302) – harmful if swallowed. Follow safety precautions when handling .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Enzymes

Cyclopropylcarboxylic acids and esters, including those with bromophenol moieties, have been studied for their inhibitory effects on carbonic anhydrase enzymes, which are important in various physiological processes. Research showed that these compounds, closely related to 1-(4-Bromophenyl)cyclopropanol, exhibit significant inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions like glaucoma and epilepsy (Boztaş et al., 2015).

Synthesis of Alk-4-yn-1-ones

A study described the alkynylation of cyclopropanols with 1-bromo-1-alkynes to synthesize alk-4-yn-1-ones. This method broadens the utility of functionalized cyclopropanols, like this compound, as a new class of homoenolate equivalent in carbon-carbon bond formation (Murali et al., 2015).

Development of Cyclopropanone Equivalents

1-(Arylsulfonyl)cyclopropanol has been identified as a new cyclopropanone equivalent, reacting with terminal acetylenes and disubstituted amines. This highlights the potential of cyclopropanol derivatives, such as this compound, in synthesizing unique chemical structures like alkynyl cyclopropylamines (Liu et al., 2008).

Anticancer Properties

A novel bromophenol derivative, structurally related to this compound, demonstrated significant anticancer activities against human lung cancer cell lines. This derivative induced cell cycle arrest and apoptosis, suggesting the potential of similar compounds in cancer treatment (Guo et al., 2018).

Synthesis of Fluorinated Ketones

Tertiary cyclopropanols, which are easily accessible from carboxylic esters, have been used in the synthesis of fluorinated ketones. This application emphasizes the role of cyclopropanol compounds in the creation of fluorine-containing chemical structures (Konik et al., 2017).

properties

IUPAC Name

1-(4-bromophenyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRAYGCDLYUSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109240-30-4
Record name 1-(4-bromophenyl)cyclopropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.